

Strategic Development of Bioactive 2-(2-Chlorophenyl)azepane Derivatives

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Compound of Interest

Compound Name: 2-(2-Chlorophenyl)azepane

CAS No.: 887360-60-3

Cat. No.: B1612623

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Application Note: AN-CNS-042

Abstract

The 2-phenylazepane scaffold represents a privileged pharmacophore in Central Nervous System (CNS) drug discovery, offering a simplified, metabolically distinct alternative to the rigid benzazepine core found in agents like Lorcaserin (5-HT_{2C} agonist). This guide details the development of **2-(2-chlorophenyl)azepane** derivatives. We present a scalable synthetic workflow utilizing Schmidt ring expansion, strategies for chiral resolution, and a validated calcium flux protocol for assessing functional selectivity against serotonin receptors (5-HT_{2A/2B/2C}).

Introduction: The Case for Scaffold Hopping

In the pursuit of safer anti-obesity and neuropsychiatric therapeutics, the benzazepine ring system has been a dominant player. However, rigid bicyclic systems often suffer from promiscuous binding (e.g., 5-HT_{2B} mediated valvulopathy) and complex metabolic profiles.

The **2-(2-chlorophenyl)azepane** core offers a "scaffold hop" that retains the critical pharmacophoric distance between the basic amine and the aromatic ring while introducing conformational flexibility. The ortho-chloro substitution is critical: it forces an orthogonal twist between the phenyl ring and the azepane chair, mimicking the bioactive conformation of

tricyclic antidepressants and rigid 5-HT_{2C} agonists, while modulating lipophilicity (LogP) for blood-brain barrier (BBB) penetration.

Key Challenges Addressed:

- **Selectivity:** Differentiating 5-HT_{2C} (therapeutic) from 5-HT_{2B} (cardiotoxic) and 5-HT_{2A} (hallucinogenic).
- **Chirality:** The C2 position creates a stereocenter; biological activity is often enantiospecific.
- **Synthesis:** Accessing the 7-membered ring efficiently without polymerization.

Module 1: Synthetic Protocols (The "Make")

We define two distinct synthetic pathways: Route A for scalable access to the core scaffold, and Route B for diverse library generation via late-stage functionalization.

Route A: Scalable Schmidt Ring Expansion

Best for: Multi-gram synthesis of the core scaffold.

Mechanism: Acid-catalyzed insertion of hydrazoic acid into a 2-substituted cyclohexanone.

Protocol:

- **Precursor Synthesis:** React 2-chlorophenylboronic acid with cyclohex-2-en-1-one (Rh-catalyzed conjugate addition) to yield 2-(2-chlorophenyl)cyclohexanone.
- **Ring Expansion:**
 - Dissolve 2-(2-chlorophenyl)cyclohexanone (10 mmol) in DCM (50 mL).
 - Cool to 0°C. Add Methanesulfonic acid (5 equiv) slowly.
 - Add Sodium Azide (, 1.5 equiv) portion-wise over 1 hour. Caution: generation; use a blast shield and efficient ventilation.

- Warm to RT and stir for 12 hours.
- Quench: Pour onto ice/NaOH (10%). Extract with DCM.
- Reduction:
 - The product is the lactam (7-membered amide). Dissolve in THF.
 - Add

(2.0 equiv) at 0°C, then reflux for 4 hours.
 - Fieser quench (

, 15% NaOH,

). Filter precipitate.^[1]
 - Yield: Expect 65-75% overall yield of racemic **2-(2-chlorophenyl)azepane**.

Route B: Lithiation-Negishi Coupling (Library Generation)

Best for: Creating derivatives with different aryl patterns from a common N-Boc-azepane precursor.

Protocol:

- Lithiation:
 - Substrate:

-Boc-azepane (1.0 equiv) in dry

under Argon.
 - Add

-BuLi (1.2 equiv) and TMEDA (1.2 equiv) at -78°C. Stir for 2 hours. This generates the

-lithio species.

- Transmetallation:
 - Add

(1.0 M in THF, 1.3 equiv). Warm to RT.
- Coupling:
 - Add 1-bromo-2-chlorobenzene (1.0 equiv),

(5 mol%), and S-Phos (10 mol%).
 - Reflux for 12 hours.
- Deprotection: Standard TFA/DCM removal of the Boc group.

Module 2: Purification & Chiral Resolution

Biological activity in this class is highly stereodependent (typically the ()-enantiomer drives 5-HT_{2C} agonism).

Chiral SFC Protocol:

- Column: Chiralpak AD-H or OD-H (5 m, 250 x 4.6 mm).
- Mobile Phase:

/ Methanol (with 0.1% Diethylamine).
- Gradient: Isocratic 85:15.
- Detection: UV at 254 nm.
- Validation: Verify enantiomeric excess (% ee) > 98% before biological testing.

Module 3: Biological Evaluation (The "Test") Workflow Visualization

The following diagram illustrates the critical path from compound resynthesis to lead selection, emphasizing the safety counter-screen early in the process.



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Caption: Critical screening cascade prioritizing 5-HT2B exclusion early in the functional evaluation.

Protocol: Calcium Flux Assay (Gq-Coupled GPCRs)

Objective: Quantify functional agonism at 5-HT2C vs. 2A/2B.

Materials:

- Cell Line: CHO-K1 or HEK293 stably expressing human 5-HT2C (edited to non-editing isoform INI for max sensitivity).
- Dye: FLIPR Calcium 6 Assay Kit (Molecular Devices) or Indo-1 AM (for ratiometric flow cytometry).
- Buffer: HBSS + 20 mM HEPES, pH 7.4.

Step-by-Step Procedure:

- Plating: Seed cells at 10,000 cells/well in 384-well black-wall/clear-bottom poly-D-lysine plates. Incubate overnight.
- Dye Loading: Remove media. Add 20

L of Calcium 6 dye loading buffer (containing 2.5 mM Probenecid to inhibit anion transport). Incubate 2 hours at 37°C.

- Compound Preparation:
 - Dissolve **2-(2-chlorophenyl)azepane** derivatives in 100% DMSO (10 mM stock).
 - Perform 1:3 serial dilutions in assay buffer (Final DMSO < 0.5%).
 - Controls: Serotonin (5-HT) as Full Agonist (100%); Buffer only (0%).
- Measurement (FLIPR Tetra or FlexStation):
 - Excitation: 485 nm / Emission: 525 nm.
 - Baseline read: 10 seconds.
 - Inject compound (10 L).
 - Read kinetics: 120 seconds.
- Data Analysis:
 - Calculate Max - Min RFU.
 - Normalize to 5-HT
 - Fit to 4-parameter logistic equation to determine

Success Criteria:

- Potency:
 - < 50 nM at 5-HT_{2C}.
- Efficacy: Partial agonism (60-80% of 5-HT) is often preferred to reduce desensitization.

- Selectivity: >100-fold selectivity over 5-HT2B (to avoid valvulopathy risk).

Module 4: ADME Optimization

The azepane ring is susceptible to metabolic oxidation.

Metabolic Soft Spots:

- Nitrogen: N-oxidation or N-dealkylation. Mitigation: Introduce steric bulk (e.g., N-methyl or N-ethyl) or electron-withdrawing groups closer to the amine.
- C3-C6 Ring Carbons: Hydroxylation. Mitigation: Fluorination at C4 or C5 can block metabolism and lower basicity (), improving CNS distribution.

Data Summary Table: Target Profile

Parameter	Target Value	Rationale
MW	< 350 Da	CNS Penetration
cLogP	2.0 - 3.5	BBB Permeability
TPSA	< 60 Å ²	CNS Penetration
5-HT2C	< 10 nM	High Affinity
5-HT2B Selectivity	> 100x	Cardiac Safety
Microsomal	< 20 L/min/mg	Metabolic Stability

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